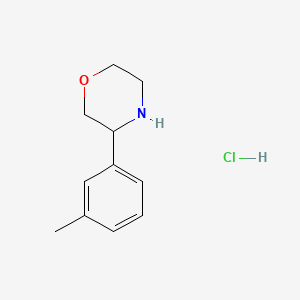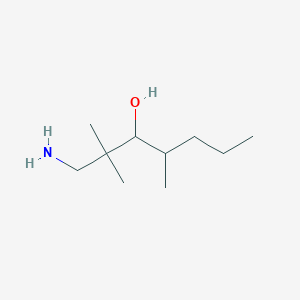
1-Amino-2,2,4-trimethylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,2,4-trimethylheptan-3-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,2,4-trimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethyl-3-heptanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,4-trimethyl-3-heptanone in the presence of ammonia. This method is advantageous due to its scalability and efficiency. The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2,4-trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-heptanone.
Reduction: Formation of 1-amino-2,2,4-trimethylheptane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-2,2,4-trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-2,2,4-trimethylheptan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2,2,3-trimethylheptan-3-ol
- 1-Amino-2,2,4-trimethylpentan-3-ol
- 1-Amino-2,2,4-trimethylhexan-3-ol
Uniqueness
1-Amino-2,2,4-trimethylheptan-3-ol is unique due to its specific arrangement of methyl groups and the presence of both amino and hydroxyl functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-amino-2,2,4-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
QKYSLISPXNTVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
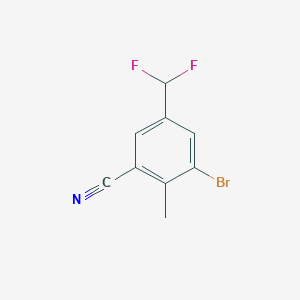
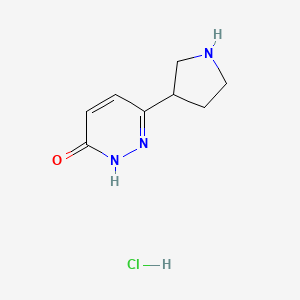
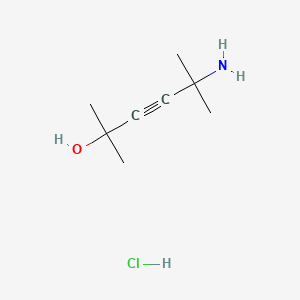
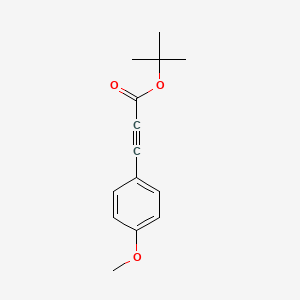
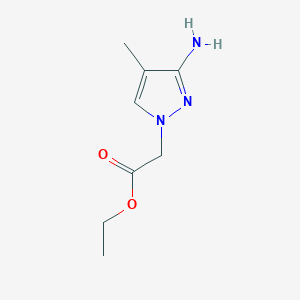
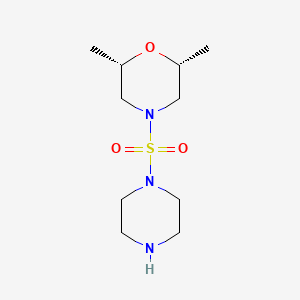
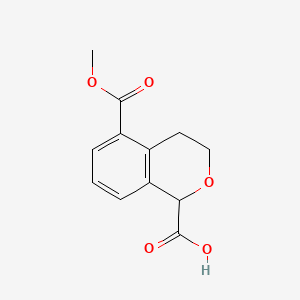
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
